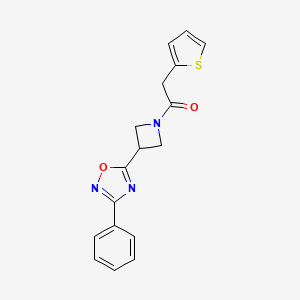

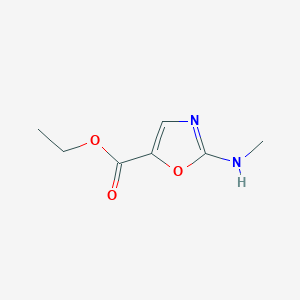

![molecular formula C18H12Cl2N2OS2 B2727072 3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolan-4-one CAS No. 866048-97-7](/img/structure/B2727072.png)

3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of these compounds have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds similar in structure to 3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolan-4-one have been synthesized and studied for their antimicrobial activities. These compounds have shown promising results against various strains of bacteria and fungi. For instance, novel compounds incorporating thiazole and thiadiazole moieties have been tested for their in vitro antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes, displaying significant inhibitory effects. Additionally, antifungal activity has been observed against Candida albicans, Aspergillus niger, and Aspergillus clavatus (B'Bhatt & Sharma, 2017; Sanjeeva Reddy et al., 2010).

Quantum Chemical Calculations and Molecular Docking

The molecular characterization of similar compounds has been undertaken through quantum chemical methods and vibrational spectral techniques. Such studies not only provide insights into the structural attributes but also highlight the biological functionalities of these compounds, such as antimicrobial effects. Molecular docking studies further elucidate the interaction mechanisms with biological targets, offering a pathway to understand and improve the biological activities of these compounds (Viji et al., 2020).

Corrosion Inhibition

Research has also been conducted on the corrosion inhibition capabilities of thiazole derivatives for metal surfaces. Theoretical studies, including density functional theory (DFT) calculations and molecular dynamics simulations, have been employed to predict the efficiency of these compounds in preventing corrosion on metal surfaces, demonstrating their potential as effective corrosion inhibitors (Kaya et al., 2016).

Anticancer Activities

Furthermore, certain thiazole derivatives have been evaluated for their anticancer properties. Through various assays, these compounds have shown inhibitory effects on cancer cell lines, indicating their potential as anticancer agents. For example, novel thiazolidin-4-one derivatives incorporating pyrazole moiety have been synthesized and tested against breast carcinoma cell lines, showing promising anticancer activity (Gomha et al., 2014).

properties

IUPAC Name |

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2OS2/c19-12-6-7-13(14(20)8-12)15-9-25-18(21-15)22-16(23)10-24-17(22)11-4-2-1-3-5-11/h1-9,17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMGAGWGFWKMRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

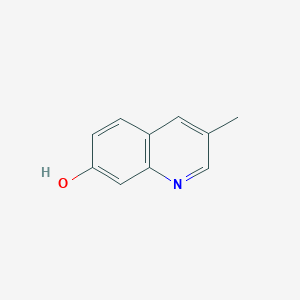

![1-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B2726989.png)

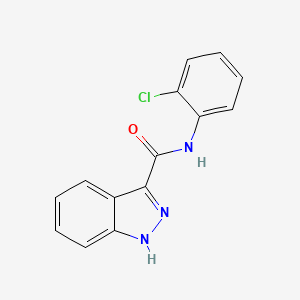

![N-[(4-Chlorophenyl)-cyanomethyl]-1-(2-fluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B2726991.png)

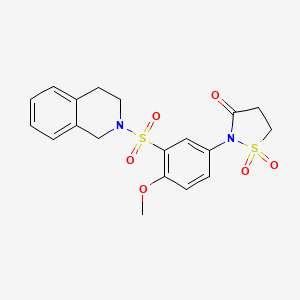

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2726999.png)

![Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2727004.png)

![(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2727007.png)

![N-ethyl-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727009.png)